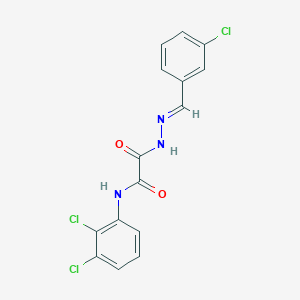
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate est un composé organique complexe qui présente un cycle furane, un groupe phényle et un groupe chlorophényle
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate implique généralement plusieurs étapes :
Formation de l’hydrazone : Cette étape implique la réaction de la 2-chlorophénylhydrazine avec un aldéhyde ou une cétone approprié pour former l’intermédiaire hydrazone.
Acylation : L’intermédiaire hydrazone est ensuite acylé en utilisant un chlorure d’acyle ou un anhydride pour introduire le groupe 2-oxoacétyle.
Condensation : La dernière étape implique la condensation de l’hydrazone acylé avec l’acide furan-2-carboxylique en conditions acides ou basiques pour former le composé cible.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate peut subir différents types de réactions chimiques, notamment :
Oxydation : Le cycle furane et les groupes phényles peuvent être oxydés dans des conditions oxydantes fortes.
Réduction : Le groupe nitro peut être réduit en amine en utilisant des agents réducteurs tels que l’hydrogène gazeux et un catalyseur métallique.
Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en milieu acide.
Réduction : Hydrogène gazeux (H2) avec du palladium sur carbone (Pd/C) comme catalyseur.
Substitution : Hydroxyde de sodium (NaOH) ou d’autres bases fortes pour la substitution nucléophile.
Principaux produits
Oxydation : Acides carboxyliques ou cétones selon les conditions spécifiques.
Réduction : Amines ou alcools.
Substitution : Divers dérivés phényliques substitués.
Applications de la recherche scientifique
Le 4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate présente plusieurs applications de recherche scientifique :
Chimie médicinale : Utilisation potentielle comme composé précurseur pour le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux :
Applications De Recherche Scientifique
4-((2-(2-((2-Chlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
Le mécanisme d’action du 4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes ou de certains récepteurs, entraînant des modifications des processus cellulaires. Les cibles moléculaires et les voies exactes impliquées dépendraient de l’application et du contexte spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
4-((2-(2-((2-Chlorophényl)amino)-2-oxoacétyl)hydrazono)méthyl)phényl furan-2-carboxylate : présente des similitudes avec d’autres dérivés d’hydrazone et des composés à base de furane.
Unicité
- La combinaison unique du cycle furane, du groupe phényle et du groupe chlorophényle dans ce composé lui confère des propriétés chimiques et biologiques distinctes qui peuvent ne pas être présentes dans d’autres composés similaires.
Propriétés
Numéro CAS |
765275-57-8 |
|---|---|
Formule moléculaire |
C20H14ClN3O5 |
Poids moléculaire |
411.8 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(2-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C20H14ClN3O5/c21-15-4-1-2-5-16(15)23-18(25)19(26)24-22-12-13-7-9-14(10-8-13)29-20(27)17-6-3-11-28-17/h1-12H,(H,23,25)(H,24,26)/b22-12+ |
Clé InChI |
VPKZEMGLKKAXEA-WSDLNYQXSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)
![N'-[(E)-(3-fluorophenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12015149.png)
![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)


![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12015182.png)


![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide](/img/structure/B12015196.png)
![N'-{(E)-[4-(Benzyloxy)phenyl]methylidene}-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12015202.png)
![benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015203.png)
